molecular formula C5H4N2O4 B585272 Orotic Acid-15N Monohydrate CAS No. 1229646-87-0

Orotic Acid-15N Monohydrate

Cat. No. B585272
CAS RN: 1229646-87-0
M. Wt: 157.09
InChI Key: PXQPEWDEAKTCGB-PTQBSOBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Orotic Acid-15N Monohydrate, also known as 6-Carboxyuracil, is a precursor in the biosynthesis of pyrimidine nucleotides and RNA . It is released from the mitochondrial dihydroorotate dehydrogenase (DHODH) for conversion to UMP by the cytoplasmic UMP synthase .


Synthesis Analysis

Orotic acid is synthesized through a series of enzymatic reactions. The process begins with the conversion of dihydroorotate to orotate by the enzyme dihydroorotate dehydrogenase (DHODH) . The orotate is then converted to orotidine 5’-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase . Finally, the OMP is decarboxylated to uridine monophosphate (UMP) by the enzyme orotidine 5’-phosphate decarboxylase .


Molecular Structure Analysis

The molecular formula of Orotic Acid-15N Monohydrate is C5H6N2O5 . It has a molecular weight of 175.10 g/mol . The structure consists of a pyrimidine ring with a carboxyl group at the 6-position . The compound also contains a single 15N isotope .


Chemical Reactions Analysis

Orotic acid is involved in many biological processes. For instance, it plays a key role in the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA . In addition, orotic acid derivatives have been synthesized and evaluated for their potential as stimulators of human mesenchymal stem cells .


Physical And Chemical Properties Analysis

Orotic Acid-15N Monohydrate has a molecular weight of 175.10 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 175.02470619 g/mol . The topological polar surface area is 96.5 Ų . The heavy atom count is 12 .

Scientific Research Applications

Stem Cell Proliferation

Orotic acid derivatives have been synthesized and evaluated for their potential as stimulators of human mesenchymal stem cells . Some of the analogs exhibit a moderate effect on the proliferation rate . This application is particularly useful in the field of tissue engineering, where the osteogenic potential of these stem cells has been extensively exploited .

Structure-Directing Role in Hydrates

Orotic acid monohydrate and its lithium and magnesium hydrate salts have been studied using NMR crystallography . This research provides valuable insights into the structure-directing role of water molecules in these hydrates . Understanding the hydration/dehydration behavior of these hydrates can have implications in various stages of manufacturing, processing, or storing of chemical compounds .

Intermediate in Biosynthesis of Pyrimidine

Orotic acid serves as an intermediate in the biosynthesis of pyrimidine , which is an essential component of DNA and RNA . This makes it crucial in genetic research and understanding the fundamental processes of life.

Cardiac Output Enhancement

Orotic acid can enhance the cardiac output and aid in the recovery from heart failure . This makes it a potential therapeutic agent in cardiovascular research.

Growth Stimulant in Mammals

Orotic acid can behave as a growth stimulant in mammals . It may assist in the absorption of calcium, magnesium, and other essential nutrients . This application is particularly relevant in the field of nutrition and developmental biology.

Treatment of Gout

Orotic acid has been reported to be useful for the treatment of gout . This application is significant in the field of medical research, particularly in the development of new therapeutic agents.

Antitumor and Antimicrobial Activities

Many orotic acid analogs exhibit remarkable antitumor and antimicrobial activities . This makes orotic acid a potential candidate for the development of new drugs in the fight against cancer and infectious diseases.

Enzyme Inhibitors

Some orotic acid analogs serve as enzyme inhibitors , attracting the attention of chemists and molecular biologists . This application is particularly relevant in the field of drug discovery and development.

Mechanism of Action

Target of Action

Orotic Acid-15N Monohydrate primarily targets several enzymes. These include Orotate phosphoribosyltransferase in Salmonella typhimurium, Dihydroorotate dehydrogenase (quinone), mitochondrial in Humans, Dihydroorotate dehydrogenase (quinone) in Escherichia coli, and Dihydroorotase in Escherichia coli . These enzymes play crucial roles in the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA .

Mode of Action

Orotic Acid-15N Monohydrate interacts with its targets by inhibiting the activity of the enzymes it binds to . This interaction leads to changes in the synthesis of pyrimidine nucleotides, affecting various biochemical reactions .

Biochemical Pathways

Orotic Acid-15N Monohydrate affects the pyrimidine synthesis pathway. It is a precursor of pyrimidine nucleotides, which are involved in many biochemical reactions such as the synthesis of RNA and carbohydrate-containing macromolecules like glycogen, glycoproteins, and glycolipids . The compound is synthesized in the body via a mitochondrial enzyme, dihydroorotate dehydrogenase, or a cytoplasmic enzyme of the pyrimidine synthesis pathway .

Pharmacokinetics

It is known that orotic acid is used to manage uncomplicated liver dysfunction in combination with xanthine .

Result of Action

The molecular and cellular effects of Orotic Acid-15N Monohydrate’s action are primarily related to its role in the synthesis of pyrimidine nucleotides. By affecting the activity of key enzymes in this pathway, it can influence the synthesis of DNA and RNA, and thus, cellular function .

Action Environment

The action of Orotic Acid-15N Monohydrate can be influenced by environmental factors. For instance, the presence of water molecules plays a structure-directing role in orotic acid and its salts . Changes in the hydration state of the compound can affect its stability and efficacy .

properties

IUPAC Name

2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2/i6+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUZGLGRBBHYFZ-NWZHYJCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C([15NH]C(=O)NC1=O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orotic Acid-15N Monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.